molecular formula C16H20N2O4 B2652681 N1-(benzo[d][1,3]dioxol-5-yl)-N2-cycloheptyloxalamide CAS No. 941894-47-9

N1-(benzo[d][1,3]dioxol-5-yl)-N2-cycloheptyloxalamide

Katalognummer: B2652681
CAS-Nummer: 941894-47-9
Molekulargewicht: 304.346
InChI-Schlüssel: JMWXONWPFMIGDR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N1-(Benzo[d][1,3]dioxol-5-yl)-N2-cycloheptyloxalamide is a high-purity oxalamide derivative supplied for laboratory research use. This compound, with the CAS registry number 941894-47-9, has a molecular formula of C16H20N2O4 and a molecular weight of 304.34 g/mol . Its structure features a 1,3-benzodioxole (benzo[d][1,3]dioxol) moiety linked to a cycloheptyl group via an oxalamide bridge . Compounds containing the 1,3-benzodioxole ring system are of significant interest in medicinal chemistry and chemical biology. Research into structurally related molecules has shown that the 1,3-benzodioxole core is a key pharmacophore in various bioactive molecules . For instance, the drug stiripentol, which shares this functional group, is an antiepileptic agent that functions in part through the inhibition of the enzyme lactate dehydrogenase (LDH) . This mechanism links such compounds to potential research applications in studying metabolic disorders like primary hyperoxaluria, as well as neurological conditions . As a result, N1-(Benzo[d][1,3]dioxol-5-yl)-N2-cycloheptyloxalamide serves as a valuable building block or reference standard for researchers developing novel enzyme inhibitors, exploring structure-activity relationships (SAR), and investigating new therapeutic pathways in preclinical settings. This product is intended for research and development purposes only and is not for human, veterinary, or diagnostic use. Researchers should handle the material with appropriate precautions in a controlled laboratory environment.

Eigenschaften

IUPAC Name

N'-(1,3-benzodioxol-5-yl)-N-cycloheptyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4/c19-15(17-11-5-3-1-2-4-6-11)16(20)18-12-7-8-13-14(9-12)22-10-21-13/h7-9,11H,1-6,10H2,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMWXONWPFMIGDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C(=O)NC2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1-(benzo[d][1,3]dioxol-5-yl)-N2-cycloheptyloxalamide typically involves a multi-step process. One common method includes the following steps:

    Formation of Benzo[d][1,3]dioxole Intermediate: The benzo[d][1,3]dioxole moiety can be synthesized through a copper-catalyzed coupling reaction.

    Introduction of Cycloheptyloxalamide Group: The cycloheptyloxalamide group can be introduced via a Pd-catalyzed C-N cross-coupling reaction.

Industrial Production Methods

Industrial production methods for N1-(benzo[d][1,3]dioxol-5-yl)-N2-cycloheptyloxalamide would likely involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. This may include the use of continuous flow reactors, advanced purification techniques, and automation to streamline the process.

Analyse Chemischer Reaktionen

Types of Reactions

N1-(benzo[d][1,3]dioxol-5-yl)-N2-cycloheptyloxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace certain functional groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds related to N1-(benzo[d][1,3]dioxol-5-yl)-N2-cycloheptyloxalamide. For instance, a series of benzo[d][1,3]dioxole derivatives have been synthesized and evaluated for their activity against various cancer cell lines, including prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cells. The structure-activity relationship studies indicated that modifications in the molecular structure could enhance anticancer efficacy .

Key Findings:

  • IC50 Values: Certain derivatives showed IC50 values ranging from 328 to 644 nM against CCRF-CEM and MIA PaCa-2 cell lines.
  • Mechanism of Action: Some compounds induced apoptosis and cell cycle arrest at the S phase, indicating a potential mechanism for their anticancer effects.

Drug Development

The unique molecular structure of N1-(benzo[d][1,3]dioxol-5-yl)-N2-cycloheptyloxalamide makes it a candidate for further drug development. Its ability to interact with biological targets can be explored for creating new therapeutic agents.

Case Study:
A recent investigation into similar oxalamide derivatives revealed their potential as inhibitors for specific enzymes involved in cancer progression. These findings suggest that further structural modifications could lead to more potent inhibitors with improved selectivity and reduced side effects .

Wirkmechanismus

The mechanism of action of N1-(benzo[d][1,3]dioxol-5-yl)-N2-cycloheptyloxalamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    N1-(benzo[d][1,3]dioxol-5-yl)-N2-methylacetamide: Similar structure but with a methyl group instead of a cycloheptyl group.

    N1-(benzo[d][1,3]dioxol-5-yl)-N2-phenylacetamide: Contains a phenyl group instead of a cycloheptyl group.

Uniqueness

N1-(benzo[d][1,3]dioxol-5-yl)-N2-cycloheptyloxalamide is unique due to its cycloheptyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its biological activity and make it a valuable compound for further research and development .

Biologische Aktivität

N1-(benzo[d][1,3]dioxol-5-yl)-N2-cycloheptyloxalamide is a compound of interest due to its potential biological activities. This article synthesizes current research findings regarding its synthesis, biological activity, and potential therapeutic applications.

Synthesis of N1-(benzo[d][1,3]dioxol-5-yl)-N2-cycloheptyloxalamide

The synthesis of this compound typically involves multi-step organic reactions, including the formation of the oxalamide structure from benzo[d][1,3]dioxole derivatives. The synthetic pathway often utilizes coupling reactions that yield the desired compound in moderate to high yields.

Synthetic Pathway Overview

  • Starting Materials : Benzo[d][1,3]dioxole derivatives and cycloheptyl amines.
  • Reagents : Common reagents include coupling agents and solvents such as DMF or DMSO.
  • Reaction Conditions : Conditions may vary but typically involve heating under reflux or microwave-assisted synthesis for efficiency.

Antimicrobial Properties

Research indicates that compounds related to N1-(benzo[d][1,3]dioxol-5-yl)-N2-cycloheptyloxalamide exhibit significant antimicrobial properties. For example, derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
N1-(benzo[d][1,3]dioxol-5-yl)-N2-cycloheptyloxalamideStaphylococcus aureus625 µg/mL
N1-(benzo[d][1,3]dioxol-5-yl)-N2-cycloheptyloxalamidePseudomonas aeruginosa1250 µg/mL

Antifungal Activity

In addition to antibacterial effects, the compound has demonstrated antifungal activity against Candida albicans. The biological screening results suggest a promising profile for treating fungal infections.

The proposed mechanism of action for the antimicrobial activity includes disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for microbial growth. Further studies are needed to elucidate the exact pathways involved.

Study 1: Efficacy Against Resistant Strains

A recent study evaluated the efficacy of N1-(benzo[d][1,3]dioxol-5-yl)-N2-cycloheptyloxalamide against antibiotic-resistant strains of bacteria. The results indicated that the compound maintained effectiveness where traditional antibiotics failed, suggesting its potential role in combating resistant infections.

Study 2: In Vivo Testing

In vivo studies have been conducted to assess the safety and efficacy of this compound in animal models. These studies revealed minimal toxicity at therapeutic doses and significant reductions in infection rates compared to control groups.

Q & A

Basic: How can the synthesis of N1-(benzo[d][1,3]dioxol-5-yl)-N2-cycloheptyloxalamide be optimized for improved yield and purity?

Methodological Answer:
Synthesis optimization involves:

  • Coupling Reagents : Use carbodiimides (e.g., DCC) or uronium salts (e.g., HATU) to activate the oxalamide bond. For example, DCC-mediated coupling achieved a 78% yield in analogous oxalamide syntheses .
  • Purification : Silica gel chromatography with gradient elution (e.g., EtOAc/hexane = 1:10) effectively isolates the product .
  • Solvent Selection : Polar aprotic solvents (e.g., DMF, DCM) enhance reaction homogeneity.
  • Temperature Control : Reactions conducted at 0–25°C minimize side-product formation.

Table 1: Example Reaction Conditions for Oxalamide Derivatives

ReagentSolventTemp (°C)Yield (%)Reference
DCCDCM2578
HATU/DIEADMF0–2585

Advanced: What advanced spectroscopic and crystallographic techniques are critical for confirming the stereochemistry and electronic environment of this compound?

Methodological Answer:

  • X-ray Crystallography : Resolves absolute configuration and intermolecular interactions. For benzodioxole derivatives, single-crystal X-ray analysis confirmed diselenide bond geometry (e.g., Se–Se bond length: 2.32 Å) .
  • Multinuclear NMR : ¹H, ¹³C, and heteronuclear (e.g., ²D 2D-COSY) NMR identify coupling patterns and substituent effects. For example, cycloheptyl protons exhibit distinct multiplet splitting in ¹H NMR .
  • Mass Spectrometry (HRMS) : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error .
  • FT-IR : Confirms carbonyl (C=O, ~1650 cm⁻¹) and benzodioxole (C–O–C, ~1250 cm⁻¹) stretches .

Basic: What are the key considerations in designing in vitro assays to evaluate the biological activity of this compound?

Methodological Answer:

  • Enzyme Inhibition Assays : Use α-glucosidase or acetylcholinesterase models. For benzodioxole derivatives, IC₅₀ values are determined via spectrophotometric monitoring (e.g., 99.3% inhibition at 27.6 µM for a flavone analog) .
  • Antibacterial Screening : Follow CLSI guidelines using MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative strains. Pyrazoline derivatives showed MICs of 8–32 µg/mL .
  • Cytotoxicity Controls : Include HEK-293 or HepG2 cells to assess selectivity.
  • Solubility Optimization : Use DMSO stocks (<1% final concentration) to avoid solvent toxicity .

Advanced: How can researchers resolve contradictions in reported biological activity data for benzodioxole-containing oxalamides?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects. For example, cycloheptyl vs. cyclopentyl groups alter steric bulk, impacting receptor binding .
  • Metabolic Profiling : Use hepatic microsomes or recombinant CYP450 enzymes to identify metabolites. O-Demethylenation of benzodioxole rings generates reactive o-quinones, which may explain toxicity discrepancies .
  • Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities. CF2X-substituted analogs showed non-planar binding modes, enhancing selectivity .
  • Batch-to-Batch Consistency : Validate purity (>95% by HPLC) and stereochemical integrity to exclude synthetic variability .

Basic: What are the primary metabolic pathways predicted for this compound, and how are they studied experimentally?

Methodological Answer:

  • In Vitro Metabolism : Incubate with liver microsomes (human/rat) and NADPH. LC-MS/MS identifies metabolites like O-demethylenated derivatives .
  • Cytochrome P450 Inhibition : Use fluorescent probes (e.g., CYP3A4/CYP2D6) to assess enzyme inhibition.
  • Reactive Intermediate Trapping : Add glutathione (GSH) to detect electrophilic metabolites (e.g., o-quinones) via GSH adduct formation .
  • Pharmacokinetic Profiling : Conduct bioavailability studies in rodent models with plasma sampling over 24h.

Advanced: How does the electronic environment of the benzodioxole ring influence the compound’s reactivity in medicinal chemistry applications?

Methodological Answer:

  • Electron Density Mapping : DFT calculations (e.g., Gaussian 09) reveal benzodioxole’s electron-rich aromatic system, which stabilizes charge-transfer complexes .
  • Halogen Bonding : CF2X groups (X = Cl, Br) act as halogen bond donors, altering binding kinetics. For example, difluoroacetamide derivatives showed enhanced affinity for kinase targets .
  • Substituent Effects : Electron-withdrawing groups (e.g., –NO₂) decrease benzodioxole’s HOMO energy, reducing nucleophilic attack susceptibility .

Basic: What strategies are effective in scaling up the synthesis of this compound for preclinical studies?

Methodological Answer:

  • Flow Chemistry : Continuous flow reactors improve heat/mass transfer, reducing reaction time (e.g., from 12h to 2h) .
  • Catalyst Recycling : Immobilized catalysts (e.g., silica-supported DCC) enhance cost efficiency.
  • Green Solvents : Switch to cyclopentyl methyl ether (CPME) or 2-MeTHF for safer large-scale use .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.